![molecular formula C30H41NO6 B14379859 4-[(Hexadecyloxy)carbonyl]phenyl 4-nitrobenzoate CAS No. 89882-74-6](/img/structure/B14379859.png)
4-[(Hexadecyloxy)carbonyl]phenyl 4-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Hexadecyloxy)carbonyl]phenyl 4-nitrobenzoate is an organic compound with the molecular formula C30H41NO6 It is a derivative of benzoate, characterized by the presence of a hexadecyloxycarbonyl group and a nitrobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Hexadecyloxy)carbonyl]phenyl 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with 4-(hexadecyloxy)carbonylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing in an organic solvent such as dichloromethane or tetrahydrofuran (THF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(Hexadecyloxy)carbonyl]phenyl 4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents such as bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4-[(Hexadecyloxy)carbonyl]phenyl 4-aminobenzoate.
Reduction: Formation of hexadecanol and 4-nitrobenzoic acid.
Substitution: Formation of halogenated derivatives of the compound.
Scientific Research Applications
4-[(Hexadecyloxy)carbonyl]phenyl 4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems, particularly in targeting specific tissues.
Industry: Utilized in the development of specialty polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(Hexadecyloxy)carbonyl]phenyl 4-nitrobenzoate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the ester linkage can undergo hydrolysis. These interactions can affect various biochemical pathways, making the compound useful in targeted applications.
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzoic acid: Shares the nitrobenzoate moiety but lacks the hexadecyloxycarbonyl group.
Hexadecanol: Contains the long alkyl chain but lacks the aromatic and nitro groups.
4-Aminobenzoic acid: Similar aromatic structure but with an amino group instead of a nitro group.
Uniqueness
4-[(Hexadecyloxy)carbonyl]phenyl 4-nitrobenzoate is unique due to the combination of a long alkyl chain, an ester linkage, and a nitro group. This combination imparts distinct chemical and physical properties, making it versatile for various applications.
Properties
CAS No. |
89882-74-6 |
|---|---|
Molecular Formula |
C30H41NO6 |
Molecular Weight |
511.6 g/mol |
IUPAC Name |
(4-hexadecoxycarbonylphenyl) 4-nitrobenzoate |
InChI |
InChI=1S/C30H41NO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-24-36-29(32)25-18-22-28(23-19-25)37-30(33)26-16-20-27(21-17-26)31(34)35/h16-23H,2-15,24H2,1H3 |
InChI Key |
RZCJTGJGVHMJJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Hexylidene-3-oxabicyclo[3.1.0]hexane](/img/structure/B14379790.png)
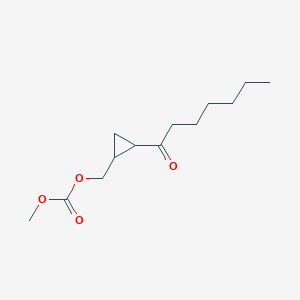
![{[9-(Cyclohexanesulfinyl)nonyl]oxy}benzene](/img/structure/B14379808.png)
![2-[(Prop-2-yn-1-yl)sulfanyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14379816.png)
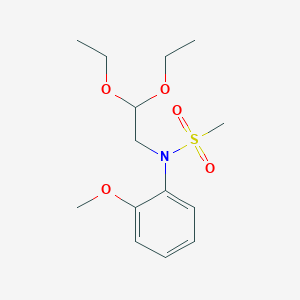
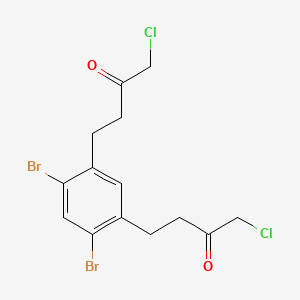
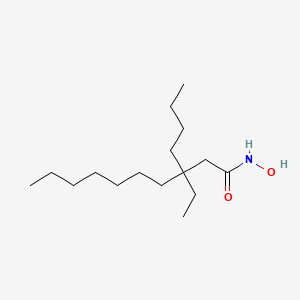

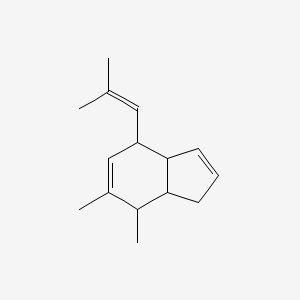
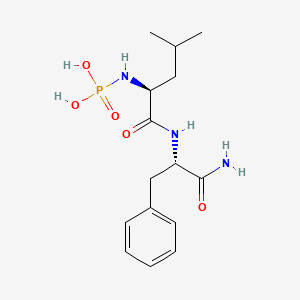
oxophosphanium](/img/structure/B14379860.png)

![1-Chloro-1-[2-(4-chlorophenyl)ethoxy]-3,3-dimethylbutan-2-one](/img/structure/B14379869.png)
